

An In-depth Technical Guide to the Crystal Structure of Zinc Borates

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Compound of Interest		
Compound Name:	Hexaboron dizinc undecaoxide	
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A Note on "Hexaboron Dizinc Undecaoxide"

Initial research for the specific compound "Hexaboron dizinc undecaoxide" (with a presumed chemical formula of $Zn_2B_6O_{11}$) did not yield a direct match in established crystallographic and chemical databases. This suggests that the name may be non-standard, or the compound is not yet widely characterized in scientific literature. However, the broader class of zinc borate compounds is well-studied and encompasses a variety of crystal structures with important industrial applications. This guide will focus on a well-characterized example of a zinc borate, $Zn_3B_4O_9$, to provide an in-depth look at the structural and experimental details representative of this class of materials.

Crystal Structure of Zn₃B₄O₉

The zinc borate Zn₃B₄O₉ was synthesized under high-pressure and high-temperature conditions.[1][2] It crystallizes in the triclinic space group P-1 (No. 2).[1][2] The structure was determined using single-crystal X-ray diffraction.[1][2]

The crystal structure of $Zn_3B_4O_9$ is a layered structure where layers of an anionic backbone composed of condensed $[BO_4]^{5-}$ tetrahedra are stacked along the a-axis.[1] These layers are connected by Zn^{2+} cations.[1] The borate backbone contains three-, four-, six-, and eight-membered rings.[1][2] There are three crystallographically distinct zinc atoms, each with a different coordination sphere: a trigonal bipyramidal $[Zn1O_5]^{8-}$, a square pyramidal $[Zn2O_5]^{8-}$, and a trigonal prismatic $[Zn3O_6]^{10-}$.[1][2] This compound is isotypic with the strontium gallate $Sr_3Ga_4O_9$.[1]



Data Presentation

The following tables summarize the key crystallographic data for Zn₃B₄O₉.

Table 1: Crystallographic Data for Zn₃B₄O₉

Parameter	Value
Formula	Zn₃B₄O ₉
Crystal System	Triclinic
Space Group	P-1 (No. 2)
a (Å)	5.5028(2)
b (Å)	6.7150(3)
c (Å)	7.8887(3)
α (°)	83.99(1)
β (°)	73.38(1)
у (°)	74.75(1)
Volume (ų)	269.35(2)
Z	2

Data sourced from single-crystal X-ray diffraction experiments.[1][2]

Experimental Protocols High-Pressure/High-Temperature Synthesis

The synthesis of $Zn_3B_4O_9$ was achieved under high-pressure and high-temperature conditions. [1][2]

• Method: A Walker-type multianvil pressure device was used.

• Pressure: 10 GPa



Temperature: 1173 K

 Procedure: After reaching the target conditions, the pressure was released over a period of 900 minutes. The sample was then recovered from the surrounding materials. The resulting product was a white powder containing large crystals.[1]

Structure Determination by Single-Crystal X-ray Diffraction

The crystal structure of Zn₃B₄O₉ was confirmed by single-crystal X-ray diffraction.[1][2] While the specific instrument parameters are not detailed in the provided search results, a general workflow for single-crystal X-ray diffraction is as follows:

- Crystal Selection: A suitable single crystal is selected from the synthesized product and mounted on a goniometer head.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.
- Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.
- Structure Solution: The positions of the atoms in the unit cell are determined using computational methods.
- Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed diffraction data.

Powder X-ray Diffraction

Powder X-ray diffraction was also used to analyze the powdered product to confirm the phase purity of the synthesized $Zn_3B_4O_9$.[1]

• Procedure: A flat sample of the powdered product was analyzed over a 2θ range of 2.0–80.0°.[1] The resulting diffraction pattern was analyzed using Rietveld refinement to confirm the structure.[1][2]



Mandatory Visualization

Caption: Experimental workflow for the synthesis and structural characterization of Zn₃B₄O₉.

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References

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